

cross-validation of different carbapenem susceptibility testing methods

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbapenem

Cat. No.: B1253116

[Get Quote](#)

An essential guide for researchers and drug development professionals on the comparative analysis of **carbapenem** susceptibility testing methods. This document provides a detailed overview of various testing protocols, their performance metrics, and a logical workflow for cross-validation studies.

Introduction to Carbapenem Susceptibility Testing

The rise of **carbapenemase**-producing Enterobacteriales (CPE) poses a significant threat to global public health.^[1] Accurate and reliable antimicrobial susceptibility testing (AST) methods are crucial for guiding clinical therapy, conducting surveillance, and supporting antibiotic stewardship programs.^{[1][2]} Several phenotypic methods are available for determining **carbapenem** susceptibility, ranging from the reference broth microdilution (BMD) to automated systems. However, the performance of these methods can vary, necessitating rigorous cross-validation to ensure accurate detection of resistance.^{[3][4]} This guide compares the most common methods, provides detailed experimental protocols, and presents a workflow for their validation.

Comparison of Carbapenem Susceptibility Testing Methods

The selection of an appropriate AST method depends on a balance of accuracy, turnaround time, cost, and laboratory workflow. The reference method, broth microdilution, is often laborious, leading many clinical laboratories to use automated systems or disk diffusion tests

for routine testing.^[5] It is critical to understand the performance of these alternative methods compared to the gold standard.

Performance is typically evaluated using several key metrics:

- Essential Agreement (EA): The percentage of results where the minimum inhibitory concentration (MIC) from the test method is within one twofold dilution of the reference method's MIC.^[3]
- Categorical Agreement (CA): The percentage of results where the interpretation (Susceptible, Intermediate, or Resistant) of the test method matches the reference method.^[6]
- Very Major Error (VME): The test method incorrectly identifies a resistant isolate as susceptible. This is the most serious type of error.^[3]
- Major Error (ME): The test method incorrectly identifies a susceptible isolate as resistant.^[3]
- Minor Error (mE): The test method reports an intermediate result for an isolate that is susceptible or resistant, or vice versa.^[3]

Performance Data of Common AST Methods

The following tables summarize performance data from various studies comparing different **carbapenem** susceptibility testing methods against the reference Broth Microdilution (BMD) method.

Table 1: Performance of Vitek 2 and ETEST for NDM-Producing Enterobacteriales

Carbapenem	Method	Essential Agreement (EA)	Very Major Errors (VME)	Citation
Ertapenem	Vitek 2	97.9%	0%	[1]
ETEST	53.2%	8.5%	[1]	
Meropenem	Vitek 2	25.5%	0%	[1]
ETEST	36.2%	36.2%	[1]	
Imipenem	Vitek 2	42.6%	0%	[1]
ETEST	55.3%	26.1%	[1]	

This study highlights that for NDM-producing Enterobacteriales, Vitek 2 showed acceptable VME rates, while ETEST had an unacceptably high VME rate when compared to BMD.[\[1\]](#)[\[7\]](#)

Table 2: Performance of Automated Systems and Disk Diffusion for Gentamicin in CRE

Method	Categorical Agreement (CA)	Very Major Errors (VME)	Major Errors (ME)	Citation
Vitek 2 Compact	90.6%	7.5%	0%	[5]
Microscan Walkaway Plus	96.3%	0.9%	0.9%	[5]
Disk Diffusion	98.1%	0.9%	0%	[5]

This data, while for gentamicin, illustrates the comparative performance of common systems in testing **carbapenem**-resistant isolates.

Table 3: Performance of Automated Systems for Colistin in **Carbapenem**-Resistant *A. baumannii*

Method	Categorical Agreement (CA)	Essential Agreement (EA)	Very Major Errors (VME)	Major Errors (ME)	Citation
Vitek 2 (AST-XN21)	94.6%	89.1%	3.2%	2.1%	[6]
Phoenix 100	88.9%	91.5%	N/A	N/A	[8]
Vitek 2 (older version)	89.7%	88.9%	N/A	N/A	[8]

These studies suggest that newer automated system cards may offer improved performance, but validation against a reference method remains crucial, especially for results near the susceptibility breakpoint.[6][8]

Experimental Protocols

Detailed and standardized protocols are fundamental for reproducible and accurate susceptibility testing. The following are summarized protocols for key methods based on guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution (BMD)

BMD is considered the gold standard for determining MICs.[5] The protocol follows the ISO standard 20776-1.[9]

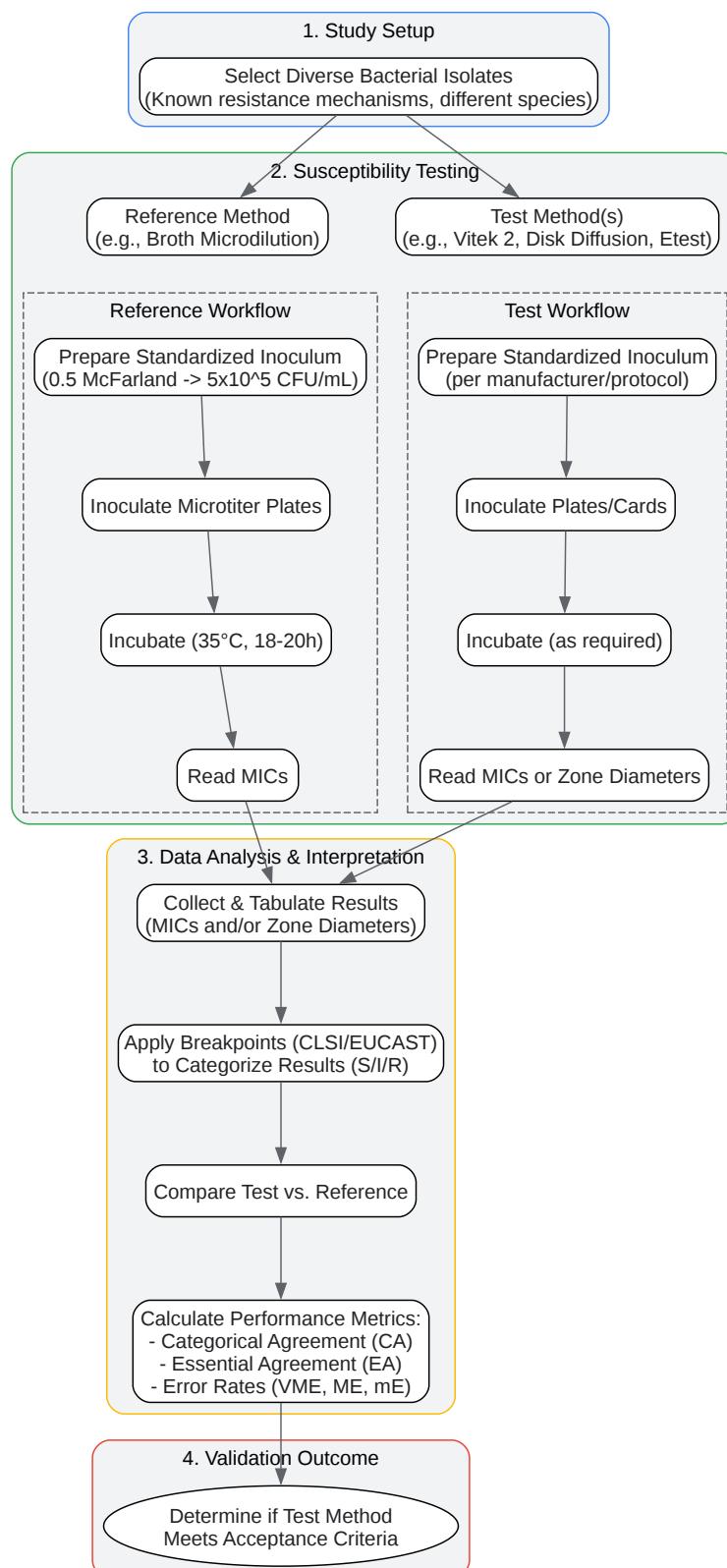
- Medium Preparation: Use cation-adjusted Mueller-Hinton Broth (MHB).[9]
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a pure, overnight culture. Dilute this suspension in MHB to achieve a final inoculum concentration of 5×10^5 Colony Forming Units (CFU)/mL in the microtiter plate wells.[9][10]
- Plate Inoculation: Dispense 100 μ L of the standardized bacterial suspension into each well of a 96-well microtiter plate containing pre-prepared serial twofold dilutions of the carbapenem antibiotics.[10]

- Incubation: Seal the plates and incubate in ambient air at $35\pm1^{\circ}\text{C}$ for 18 ± 2 hours.[9]
- Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[9]
- Quality Control: Test a reference strain, such as *Escherichia coli* ATCC 25922, with each batch to ensure the results are within the acceptable range.[9]

Protocol 2: Disk Diffusion (Kirby-Bauer)

The disk diffusion method is a widely used, simple, and cost-effective technique for routine AST.[5][11]

- Medium Preparation: Use Mueller-Hinton (MH) agar poured to a uniform depth of $4\text{ mm} \pm 0.5\text{ mm}$ in petri dishes. The surface should be dry before inoculation.[9][12]
- Inoculum Preparation: Prepare an inoculum suspension equivalent to a 0.5 McFarland standard. This must be used within 60 minutes of preparation.[9]
- Plate Inoculation: Dip a sterile cotton swab into the inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of the MH agar plate evenly in three directions to ensure confluent growth.[9][11] Allow the plate to dry for 3-5 minutes but no more than 15 minutes.[12]
- Disk Application: Aseptically apply **carbapenem**-impregnated paper disks to the agar surface. Ensure complete contact between the disk and the agar. The number of disks should be limited to avoid zone overlap.[9]
- Incubation: Invert the plates and incubate at $35\pm1^{\circ}\text{C}$ for 16–20 hours.[9]
- Reading Results: Measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or caliper. Interpret the results as Susceptible, Intermediate, or Resistant based on established clinical breakpoints (e.g., from CLSI or EUCAST).[11]


Protocol 3: Agar Dilution

Agar dilution is considered a reference-level method and is particularly useful for testing a large batch of organisms against a few antibiotics.[13]

- Medium Preparation: Prepare a series of Mueller-Hinton agar plates, each containing a specific, twofold-diluted concentration of a **carbapenem** antibiotic. This is done by adding a calculated volume of the antibiotic stock solution to molten agar before pouring the plates. [13][14] A control plate with no antibiotic is also prepared.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it further to achieve a final concentration of approximately 10^7 CFU/mL.
- Plate Inoculation: Using a multipoint inoculator, spot a small volume (1-2 μ L) of each bacterial suspension onto the surface of the agar plates, starting from the lowest to the highest concentration. This delivers approximately 10^4 CFU per spot.[13]
- Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 37°C for 16 to 18 hours.[13]
- Reading Results: The MIC is the lowest concentration of the antibiotic that prevents the growth of the organism (no visible growth, a faint haze, or a single colony is disregarded). [13]

Workflow for Cross-Validation of AST Methods

A systematic approach is required to validate a new or alternative AST method against a reference standard. The following diagram illustrates a typical workflow for such a study.

[Click to download full resolution via product page](#)

Caption: Workflow for the cross-validation of a new antimicrobial susceptibility test method against a reference standard.

Conclusion

The accurate detection of **carbapenem** resistance is paramount for patient care and infection control. While broth microdilution remains the gold standard, its practicality in clinical settings is limited. Automated systems and diffusion-based methods offer faster and higher-throughput alternatives. However, studies show variable performance, with some methods demonstrating unacceptably high error rates, particularly for challenging organisms like NDM-producing Enterobacteriales.^{[1][7]}

Therefore, it is imperative for laboratories to perform their own validation studies to understand the performance of their chosen method with their local epidemiology.^{[3][15]} This guide provides the foundational protocols and performance data to aid researchers, scientists, and drug development professionals in designing and interpreting these crucial cross-validation studies, ultimately contributing to more reliable detection of **carbapenem** resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparison of carbapenem MIC for NDM-producing Enterobacteriales by different AST methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Practical Problem With Carbapenem Testing and Reporting Accurate Bacterial Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing of Carbapenems: Multicenter Validity Testing and Accuracy Levels of Five Antimicrobial Test Methods for Detecting Resistance in Enterobacteriaceae and *Pseudomonas aeruginosa* Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbapenem Resistance in *Klebsiella pneumoniae* Not Detected by Automated Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of three different methods for susceptibility testing of gentamicin in carbapenem resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of an automated antimicrobial susceptibility testing system performance for colistin susceptibility in carbapenem-resistant *Acinetobacter baumannii* isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of two automated systems for colistin susceptibility testing of carbapenem-resistant *Acinetobacter baumannii* clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ecdc.europa.eu [ecdc.europa.eu]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. microbenotes.com [microbenotes.com]
- 12. asm.org [asm.org]
- 13. Agar dilution - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [cross-validation of different carbapenem susceptibility testing methods]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1253116#cross-validation-of-different-carbapenem-susceptibility-testing-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com